(1-Methylcyclopropyl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

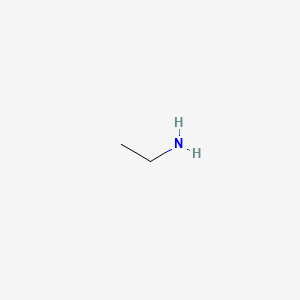

2D Structure

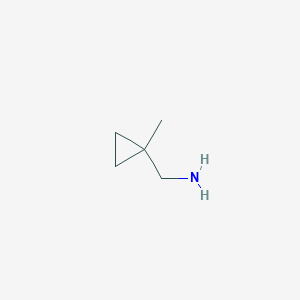

3D Structure

Properties

IUPAC Name |

(1-methylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5(4-6)2-3-5/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJMHZCHTZXLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-Methylcyclopropyl)methanamine: Pathways, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylcyclopropyl)methanamine is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and metabolic stability imparted by the cyclopropylmethylamine moiety. Its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering detailed, step-by-step protocols, mechanistic elucidation, and a comparative analysis of the different approaches. The synthesis of key precursors is also discussed, providing a complete roadmap for the laboratory-scale preparation of this important amine.

Introduction: The Significance of the (1-Methylcyclopropyl)methylamine Moiety in Drug Discovery

The cyclopropyl group is a bioisostere for various functionalities and is often introduced into molecules to enhance their metabolic stability and binding affinity to biological targets. The 1-methylcyclopropyl)methylamine scaffold, in particular, offers a rigid three-dimensional structure that can orient substituents in a well-defined manner, aiding in the optimization of drug-receptor interactions. This structural motif is found in a range of biologically active compounds, underscoring the importance of efficient and scalable synthetic routes.

Core Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. This guide will focus on three primary and scientifically robust pathways:

-

Reduction of 1-Methylcyclopropanecarbonitrile: A direct and often high-yielding approach.

-

Hofmann and Curtius Rearrangements: Classic name reactions providing access from carboxylic acid derivatives.

-

Reductive Amination of 1-Methylcyclopropanecarboxaldehyde: A versatile method for amine synthesis from a carbonyl precursor.

A comparative summary of these pathways is presented below, followed by a detailed exploration of each route.

| Synthetic Pathway | Starting Material | Key Transformation | Advantages | Challenges |

| Nitrile Reduction | 1-Methylcyclopropanecarbonitrile | Reduction of the nitrile group | Direct, often high yields | Synthesis and handling of the nitrile precursor |

| Hofmann Rearrangement | 1-Methylcyclopropanecarboxamide | Amide to amine conversion | Utilizes readily available carboxylic acid derivatives | Use of hazardous reagents (bromine), potential for side reactions |

| Curtius Rearrangement | 1-Methylcyclopropanecarbonyl azide | Acyl azide to amine conversion | Mild conditions for the rearrangement step | Synthesis and handling of potentially explosive acyl azides |

| Reductive Amination | 1-Methylcyclopropanecarboxaldehyde | Aldehyde to amine conversion | High functional group tolerance, versatile | Synthesis and stability of the aldehyde precursor |

Pathway 1: Reduction of 1-Methylcyclopropanecarbonitrile

This pathway represents one of the most direct methods to obtain this compound. The core of this strategy is the reduction of the nitrile functionality of 1-methylcyclopropanecarbonitrile.

Synthesis of the Precursor: 1-Methylcyclopropanecarbonitrile

The requisite nitrile can be prepared from the corresponding carboxylic acid, 1-methylcyclopropanecarboxylic acid. A common method involves the conversion of the carboxylic acid to the primary amide, followed by dehydration.

-

Step 1: Synthesis of 1-Methylcyclopropanecarboxylic Acid: This can be achieved through various methods, including the cyclopropanation of methacrylic acid derivatives.[1] A reported procedure involves the reaction of 2,2-dichloro-1-methylcyclopropanecarboxylic acid with sodium metal in toluene.[2]

-

Step 2: Amidation and Dehydration: The carboxylic acid is converted to 1-methylcyclopropanecarboxamide, which is then dehydrated using a suitable agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 1-methylcyclopropanecarbonitrile.

Reduction of 1-Methylcyclopropanecarbonitrile

Two primary methods for the reduction of the nitrile to the amine are widely employed: reduction with metal hydrides and catalytic hydrogenation.

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[3][4]

Reaction Mechanism: The reaction proceeds via nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile. This is followed by successive hydride transfers and coordination of the nitrogen to the aluminum species. The resulting imine intermediate is further reduced to the amine. Aqueous workup then liberates the free amine.[4]

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 1-methylcyclopropanecarbonitrile (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

Lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq) is added portion-wise, controlling the exothermic reaction.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield this compound.

Catalytic hydrogenation offers a milder and often more scalable alternative to metal hydride reductions. Various catalysts can be employed, with Raney nickel and palladium on carbon being common choices.[5]

Reaction Mechanism: The reaction occurs on the surface of the metal catalyst. Hydrogen gas is adsorbed onto the catalyst surface, and the nitrile also coordinates to the metal. The C≡N triple bond is then sequentially hydrogenated to form the primary amine.

Experimental Protocol:

-

A solution of 1-methylcyclopropanecarbonitrile (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is placed in a hydrogenation vessel.

-

A catalytic amount of a hydrogenation catalyst (e.g., Raney nickel or 10% Pd/C) is added.

-

The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 50-100 psi).

-

The mixture is agitated at room temperature or with gentle heating until hydrogen uptake ceases.

-

The catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure to afford this compound.

Diagram: Synthesis of this compound via Nitrile Reduction

Caption: Pathway 1: From carboxylic acid to amine via nitrile reduction.

Pathway 2: Hofmann and Curtius Rearrangements

These classical rearrangement reactions provide a means to synthesize primary amines from carboxylic acid derivatives with the loss of one carbon atom.[6][7][8]

Method 2a: Hofmann Rearrangement of 1-Methylcyclopropanecarboxamide

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom using a halogen (typically bromine) and a strong base.[7][8]

Reaction Mechanism: The reaction proceeds through several steps:

-

Deprotonation of the amide by the base.

-

Reaction of the resulting anion with bromine to form an N-bromoamide.

-

A second deprotonation gives a bromoamide anion.

-

Rearrangement of the bromoamide anion, where the cyclopropyl group migrates from the carbonyl carbon to the nitrogen with concomitant loss of the bromide ion, forming an isocyanate intermediate.

-

Hydrolysis of the isocyanate yields a carbamic acid, which spontaneously decarboxylates to give the primary amine.[8]

Experimental Protocol:

-

To a solution of sodium hydroxide in water, cooled in an ice bath, bromine is added slowly to form a solution of sodium hypobromite.

-

A solution of 1-methylcyclopropanecarboxamide (1.0 eq) in a suitable solvent is added to the cold sodium hypobromite solution.

-

The reaction mixture is stirred and allowed to warm to room temperature, and then heated to promote the rearrangement.

-

After the reaction is complete (monitored by TLC), the mixture is cooled and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are dried over an anhydrous salt and the solvent is removed under reduced pressure to yield this compound.

Method 2b: Curtius Rearrangement of 1-Methylcyclopropanecarbonyl Azide

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be converted to the corresponding amine.[9][10][11][12][13]

Reaction Mechanism: The key step is the rearrangement of the acyl azide to an isocyanate with the loss of nitrogen gas. This is a concerted process where the cyclopropyl group migrates to the electron-deficient nitrogen as the dinitrogen molecule departs. The resulting isocyanate can be trapped with water to form a carbamic acid, which decarboxylates to the amine.[13]

Experimental Protocol:

-

Preparation of 1-Methylcyclopropanecarbonyl Azide: 1-Methylcyclopropanecarboxylic acid is first converted to its acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone or a biphasic system) to form the acyl azide.

-

Rearrangement and Hydrolysis: The acyl azide solution is carefully heated in an inert solvent (e.g., toluene). The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas.

-

The resulting isocyanate is not isolated but is directly treated with an acidic or basic aqueous solution to effect hydrolysis to this compound.

-

The product is isolated by extraction, followed by drying and removal of the solvent.

Caption: Pathway 3: Amine synthesis through reductive amination.

Conclusion

The synthesis of this compound can be successfully achieved through several reliable synthetic routes. The choice of a particular pathway will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific equipment and safety considerations of the laboratory.

-

The reduction of 1-methylcyclopropanecarbonitrile is a highly efficient and direct method, particularly amenable to both hydride and catalytic reduction techniques.

-

The Hofmann and Curtius rearrangements offer classic and well-established alternatives, starting from the corresponding carboxylic acid derivative.

-

Reductive amination of 1-methylcyclopropanecarboxaldehyde provides a versatile and often high-yielding approach with good functional group tolerance.

By understanding the mechanistic underpinnings and experimental nuances of each of these pathways, researchers and drug development professionals can confidently select and execute the most suitable synthesis for their specific needs, thereby facilitating the exploration of novel chemical entities incorporating the valuable (1-methylcyclopropyl)methylamine scaffold.

References

- 1. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

- 2. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID | 6914-76-7 [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 10. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (1-Methylcyclopropyl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (1-Methylcyclopropyl)methanamine, a compelling molecular scaffold for researchers, medicinal chemists, and professionals in drug development. We will delve into its nomenclature, physicochemical properties, synthesis strategies with detailed protocols, and its emerging significance in the landscape of modern therapeutics.

Introduction: The Value of Strained Rings in Medicinal Chemistry

The incorporation of small, strained ring systems like cyclopropanes into drug candidates has become a cornerstone of modern medicinal chemistry. These motifs introduce a unique combination of conformational rigidity and metabolic stability, often leading to enhanced binding affinity for biological targets and improved pharmacokinetic profiles. This compound, as a primary amine featuring this valuable scaffold, represents a key building block for the synthesis of novel therapeutic agents. Its structure offers a three-dimensional exit vector that can be exploited to probe the binding pockets of enzymes and receptors, making it a molecule of significant interest for the development of new treatments in areas such as oncology and neurology.

Nomenclature and Chemical Identity

The systematic identification of this compound is crucial for clear communication in research and development.

IUPAC Name: this compound[1]

Synonyms:

-

C-(1-Methyl-cyclopropyl)-methylamine[1]

-

Cyclopropanemethanamine, 1-methyl-[1]

-

1-(1-methylcyclopropyl)methanamine[1]

-

This compound[1]

-

1-METHYLCYCLOPROPANEMETHYLAMINE[1]

CAS Number: 98137-40-7[1]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is provided in the table below. These parameters are critical for predicting its behavior in biological systems and for designing synthetic routes.

| Property | Value | Source |

| Molecular Formula | C5H11N | PubChem[1] |

| Molecular Weight | 85.15 g/mol | PubChem[1] |

| XLogP3 | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 85.089149355 Da | PubChem[1] |

| Topological Polar Surface Area | 26.0 Ų | PubChem[1] |

| Heavy Atom Count | 6 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 51.9 | PubChem[1] |

Synthesis of this compound

The synthesis of primary amines from nitriles or amides is a fundamental transformation in organic chemistry. For this compound, two primary retrosynthetic pathways are considered, starting from either 1-methylcyclopropanecarbonitrile or 1-methylcyclopropanecarboxamide.

Retrosynthetic Analysis

A logical retrosynthetic analysis points to 1-methylcyclopropanecarbonitrile as a key precursor, which can be readily accessed from commercially available starting materials. The nitrile can then be reduced to the target primary amine.

References

An In-Depth Technical Guide to (1-Methylcyclopropyl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylcyclopropyl)methanamine, a key building block in medicinal chemistry, offers a unique structural motif that imparts desirable pharmacokinetic properties to drug candidates. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthetic protocol, and an exploration of its applications in modern drug discovery. The strategic incorporation of the 1-methylcyclopropylmethylamine moiety can enhance metabolic stability, improve potency, and reduce off-target effects, making it a valuable tool for the design of novel therapeutics. This document serves as a detailed resource for researchers engaged in the synthesis and application of this versatile chemical entity.

Chemical Identity and Properties

This compound is a primary amine featuring a cyclopropane ring substituted with a methyl and an aminomethyl group at the same carbon atom. It is most commonly handled and commercially available as its hydrochloride salt to improve stability and ease of handling.

CAS Numbers:

-

This compound (Free Base): 98137-40-7 (synonym)[5]

Molecular Formula:

Molecular Weight:

Physicochemical Properties of this compound Hydrochloride:

| Property | Value | Source |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | --INVALID-LINK-- |

| Purity (Typical) | ≥95% | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

Safety Information (Hydrochloride Salt):

The hydrochloride salt is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6][7][8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound Hydrochloride

A robust and scalable synthesis of this compound hydrochloride proceeds via the reduction of 1-methylcyclopropanecarbonitrile. The nitrile precursor can be synthesized from commercially available starting materials. The reduction is typically achieved using a powerful hydride reducing agent such as lithium aluminum hydride (LiAlH₄).

Synthetic Scheme

Caption: Synthetic route to this compound Hydrochloride.

Detailed Experimental Protocol

Step 1: Reduction of 1-Methylcyclopropanecarbonitrile

-

Materials:

-

1-Methylcyclopropanecarbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (concentrated)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of 1-methylcyclopropanecarbonitrile in anhydrous THF to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water. This should result in a granular precipitate.

-

Filter the resulting solid and wash it thoroughly with THF or diethyl ether.

-

Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

-

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude this compound in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in diethyl ether or dioxane, or bubble dry HCl gas through the solution, while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a white to off-white solid.

Mechanism of Nitrile Reduction

The reduction of the nitrile to the primary amine by LiAlH₄ involves a two-step nucleophilic addition of hydride ions.

Caption: Mechanism of Nitrile Reduction with LiAlH₄.

Spectroscopic Data

While experimental spectra are not widely published, the following data are predicted based on the structure and typical values for similar compounds.

Predicted ¹H NMR (400 MHz, D₂O) of Hydrochloride Salt:

-

δ 2.85 (s, 2H): -CH₂-NH₃⁺

-

δ 1.15 (s, 3H): -CH₃

-

δ 0.65-0.75 (m, 2H): One -CH₂- of cyclopropane ring

-

δ 0.45-0.55 (m, 2H): Other -CH₂- of cyclopropane ring

Predicted ¹³C NMR (100 MHz, D₂O) of Hydrochloride Salt:

-

δ 48.0: -CH₂-NH₃⁺

-

δ 22.0: Quaternary cyclopropyl carbon

-

δ 20.0: -CH₃

-

δ 15.0: -CH₂- of cyclopropane ring

Predicted IR (KBr Pellet) of Hydrochloride Salt (cm⁻¹):

-

2900-3100: N-H stretch (broad, amine salt)

-

2950-2850: C-H stretch (aliphatic)

-

~3080: C-H stretch (cyclopropyl)

-

1600-1500: N-H bend (amine salt)

-

~1020: C-N stretch

Mass Spectrometry (EI) of Free Base:

-

[M]⁺: m/z = 85

-

Major Fragments: Loss of NH₂, CH₃, and fragments characteristic of the cyclopropyl ring.

Applications in Drug Discovery

The 1-methylcyclopropylmethanamine motif is a valuable building block in medicinal chemistry due to the unique properties imparted by the cyclopropyl group.

Rationale for Use

-

Metabolic Stability: The cyclopropyl group is generally resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of drug candidates.[9][10]

-

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific, bioactive conformation, which can enhance binding affinity and selectivity for its biological target.[10][11]

-

Improved Physicochemical Properties: The introduction of a cyclopropyl group can favorably modulate properties such as lipophilicity and pKa, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11]

-

Potency Enhancement: The unique electronic properties and conformational constraint of the cyclopropyl ring can lead to enhanced potency of a drug molecule.[11]

Therapeutic Areas of Interest

Cyclopropylamine derivatives have been incorporated into a wide range of therapeutic agents, including:

-

Anticancer agents

-

Antiviral drugs

-

Antidepressants (as monoamine oxidase inhibitors)

-

Antibacterial agents (e.g., quinolone antibiotics)

The 1-methylcyclopropylmethanamine moiety, in particular, serves as a key intermediate in the synthesis of more complex molecules where the cyclopropyl group is used to probe specific binding pockets or to block metabolic hotspots.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its synthesis is achievable through standard organic chemistry transformations, and its incorporation into lead compounds can significantly enhance their pharmacological profiles. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a practical resource for researchers in the pharmaceutical sciences.

References

- 1. allbiopharm.com [allbiopharm.com]

- 2. This compound hydrochloride | 1260779-19-8 [chemicalbook.com]

- 3. This compound Hydrochloride - ChemiMartChemiMart [chemimart.de]

- 4. This compound hydrochloride CAS#: 1260779-19-8 [chemicalbook.com]

- 5. This compound | C5H11N | CID 20737072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.se [fishersci.se]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. bio.vu.nl [bio.vu.nl]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. nbinno.com [nbinno.com]

- 11. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of (1-Methylcyclopropyl)methanamine

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, conformational landscape, and physicochemical properties of (1-Methylcyclopropyl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced stereoelectronic features of this unique aliphatic amine. By integrating theoretical calculations with established principles of conformational analysis and spectroscopy, this guide offers a foundational understanding of a structural motif with growing importance in medicinal chemistry. The strategic incorporation of a methylated cyclopropyl group adjacent to an aminomethyl functionality presents a fascinating case study in the interplay of steric and electronic effects that dictate molecular shape and reactivity.

Introduction: The Significance of the Cyclopropylmethylamine Moiety

The cyclopropylmethylamine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency, selectivity, and metabolic stability. The rigid cyclopropyl ring introduces conformational constraint, reducing the entropic penalty upon binding to a biological target. Furthermore, the unique electronic properties of the cyclopropane ring, often described as having partial double-bond character, can influence pKa and hydrogen bonding capabilities of the adjacent amine.

The subject of this guide, this compound, adds another layer of complexity and interest with the introduction of a quaternary carbon center on the cyclopropane ring. This seemingly simple modification has profound implications for the molecule's three-dimensional structure, lipophilicity, and potential interactions with biological macromolecules. Understanding these fundamental properties is paramount for its rational application in drug design and development. For instance, derivatives of the closely related 2-phenylcyclopropylmethylamine have been extensively studied as ligands for dopamine and serotonin receptors, highlighting the therapeutic potential of this chemical class.[1][2][3]

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C5H11N, is a primary amine characterized by a methyl group and an aminomethyl group attached to the same carbon atom of a cyclopropane ring.[4]

Core Structural Features

The core of the molecule consists of a strained three-membered cyclopropane ring. The quaternary carbon (C1) is bonded to a methyl group, a methylene bridge to the amino group, and two other methylene groups within the ring.

Computed Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C5H11N | PubChem[4] |

| Molecular Weight | 85.15 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| SMILES | CC1(CC1)CN | PubChem[4] |

| InChIKey | NIJMHZCHTZXLJX-UHFFFAOYSA-N | PubChem[4] |

| Topological Polar Surface Area | 26 Ų | PubChem[4] |

| XLogP3-AA (Predicted) | 0.4 | PubChem[4] |

These computed properties suggest that this compound is a relatively small, polar molecule with a low predicted lipophilicity, a characteristic often sought after for CNS-targeting compounds to ensure a balance between blood-brain barrier penetration and aqueous solubility.

Conformational Analysis: A Study in Steric and Torsional Strain

The conformational flexibility of this compound is primarily dictated by the rotation around the C1-C(methylene) bond and the C(methylene)-N bond. The rigid cyclopropane ring serves as an anchor, restricting the overall conformational space.

A critical aspect of the conformational analysis of cyclopropane derivatives is the interplay between steric hindrance and torsional strain.[5] The methyl group at the C1 position introduces significant steric bulk, which will influence the preferred orientation of the aminomethyl substituent.

Rotational Isomers (Rotamers)

The rotation around the C1-C(methylene) bond will likely favor a staggered conformation where the aminomethyl group is positioned to minimize steric clash with the methyl group and the cyclopropane ring hydrogens. Computational modeling would be required to precisely determine the energy barriers and the population of different rotamers at room temperature.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the cyclopropyl and methylene protons.

Predicted ¹H NMR Chemical Shifts:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -NH₂ | 0.5 - 2.0 | Broad singlet | 2H | Chemical shift is concentration and solvent dependent. |

| -CH₂-N | ~2.5 - 2.8 | Singlet or AB quartet | 2H | Adjacent to the electron-withdrawing amino group. |

| -CH₃ | ~1.0 - 1.2 | Singlet | 3H | Methyl group on a quaternary carbon. |

| Cyclopropyl CH₂ | 0.2 - 0.8 | Multiplets | 4H | Shielded protons of the cyclopropane ring. |

The splitting patterns of the cyclopropyl protons would likely be complex due to geminal and cis/trans vicinal couplings. High-resolution NMR would be necessary for a complete assignment.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon framework.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₂-N | ~45 - 55 | Carbon attached to a nitrogen atom. |

| Quaternary C (C1) | ~20 - 30 | Shielded quaternary carbon of the cyclopropane ring. |

| -CH₃ | ~20 - 25 | Typical range for a methyl group on a quaternary carbon. |

| Cyclopropyl CH₂ | ~10 - 20 | Highly shielded sp³ carbons of the cyclopropane ring. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and alkane functionalities.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400 - 3250 | N-H stretch (symmetric and asymmetric) | Medium, broad |

| 2950 - 2850 | C-H stretch (aliphatic) | Strong |

| ~1600 | N-H bend (scissoring) | Medium |

| ~1050 | C-N stretch | Medium |

| ~1020 | Cyclopropane ring breathing | Medium |

The broadness of the N-H stretching band is due to intermolecular hydrogen bonding.[6]

Synthesis and Reactivity

Proposed Synthetic Route

A plausible synthetic route to this compound could start from 1-methylcyclopropanecarbonitrile. Reduction of the nitrile functionality would yield the desired primary amine. This approach is analogous to the synthesis of (1-phenylcyclopropyl)methylamine from its corresponding nitrile.[7]

Step-by-step Protocol:

-

Reaction Setup: To a solution of 1-methylcyclopropanecarbonitrile in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.

-

Reduction: Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.

-

Workup: Filter the resulting mixture and extract the filtrate with a suitable organic solvent.

-

Purification: The crude product can be purified by distillation or column chromatography to yield this compound.

Reactivity Profile

The reactivity of this compound is dominated by the nucleophilic and basic character of the primary amine. It will undergo typical reactions of aliphatic amines, such as:

-

Salt formation: Reaction with acids to form ammonium salts.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff base formation: Condensation with aldehydes and ketones.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented, its structural motifs are present in a variety of biologically active compounds. The introduction of a gem-dimethyl group on a cyclopropane ring is a known strategy to block metabolic oxidation at that position. The methyl group in this compound could similarly enhance metabolic stability.

The conformational constraint imposed by the cyclopropyl ring can lead to higher receptor affinity and selectivity. The unique stereoelectronic properties of this moiety make it an attractive building block for the synthesis of novel therapeutic agents, particularly in the area of neuroscience, where related cyclopropylamines have shown significant promise.[1][2]

Conclusion

This compound represents a fascinating molecular entity with a rich conformational landscape governed by the interplay of steric and electronic effects. While experimental data remains limited, this in-depth technical guide has provided a comprehensive overview of its predicted structural, spectroscopic, and chemical properties based on established scientific principles and data from analogous compounds. The insights presented herein offer a solid foundation for researchers and scientists to explore the potential of this and related compounds in the design and development of next-generation therapeutics. The continued exploration of such novel chemical scaffolds is essential for advancing the frontiers of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies | Semantic Scholar [semanticscholar.org]

- 4. This compound | C5H11N | CID 20737072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. prepchem.com [prepchem.com]

A Technical Guide to the Spectroscopic Characterization of (1-Methylcyclopropyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

(1-Methylcyclopropyl)methanamine is a unique primary amine featuring a strained cyclopropyl ring, a common motif in medicinal chemistry. A thorough understanding of its structural and electronic properties is paramount for its application in drug design and development. This guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By integrating fundamental principles with data from analogous structures, this document serves as a practical reference for the characterization of this and similar small molecules.

Introduction: The Significance of this compound

The cyclopropyl group is a bioisostere for various functional groups, offering metabolic stability and unique conformational constraints to drug candidates. The incorporation of a methyl group on the cyclopropyl ring and an adjacent aminomethyl functionality introduces specific stereoelectronic effects that can significantly influence molecular interactions. Accurate spectroscopic characterization is the cornerstone of confirming the identity, purity, and structure of such novel chemical entities.

This guide will delve into the predicted spectroscopic signatures of this compound, providing a robust framework for its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the methyl, cyclopropyl, methylene, and amine protons. The chemical shifts are influenced by the diamagnetic anisotropy of the cyclopropyl ring and the electronegativity of the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | ~1.1 | s | 3H |

| Cyclopropyl CH₂ (cis to CH₂NH₂) | ~0.4 | m | 2H |

| Cyclopropyl CH₂ (trans to CH₂NH₂) | ~0.6 | m | 2H |

| CH₂NH₂ | ~2.5 | s | 2H |

| NH₂ | ~1.2 (broad) | s | 2H |

Causality of Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is crucial for minimizing solvent interference. The broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen exchange; this can be confirmed by a D₂O exchange experiment, where the NH₂ peak would disappear.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The unique electronic environment of the cyclopropyl carbons results in characteristic upfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~20 |

| Cyclopropyl C (quaternary) | ~18 |

| Cyclopropyl CH₂ | ~10 |

| CH₂NH₂ | ~45 |

Expertise & Experience: The upfield chemical shifts of the cyclopropyl carbons are a hallmark of this strained ring system and serve as a key diagnostic feature.

NMR Experimental Protocol

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is critical for accurate structural elucidation.

Workflow for NMR Data Acquisition

An In-Depth Technical Guide to the Synthesis of (1-Methylcyclopropyl)methanamine: Core Starting Materials and Strategic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylcyclopropyl)methanamine is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and metabolic stability imparted by the cyclopropyl scaffold. Its synthesis is a critical step in the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the key starting materials that define each strategic pathway. We will explore three principal methodologies: functional group transformation from 1-methylcyclopropanecarboxylic acid and its derivatives via Hofmann and Curtius rearrangements, the direct cyclopropylation approach of the Kulinkovich-Szymoniak reaction, and the reduction of 1-methylcyclopropanecarbonitrile. This guide will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for each route, offering field-proven insights to inform rational synthetic design and execution.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. The choice of a particular route is often dictated by the availability and cost of starting materials, desired scale of the reaction, and tolerance of other functional groups within a larger synthetic scheme. The three predominant strategies are visualized below.

Caption: Primary synthetic strategies for this compound.

Route 1: Functional Group Transformations from 1-Methylcyclopropanecarboxylic Acid

This is arguably the most versatile and widely employed strategy, leveraging the readily accessible 1-methylcyclopropanecarboxylic acid as the central precursor. The synthesis of this key starting material is itself a critical first step.

Synthesis of the Key Precursor: 1-Methylcyclopropanecarboxylic Acid

A common and efficient method for the preparation of 1-methylcyclopropanecarboxylic acid involves the cyclopropanation of methacrylic acid derivatives, followed by dehalogenation.[1][2]

Caption: Synthesis of 1-Methylcyclopropanecarboxylic Acid.

The initial cyclopropanation reaction of methacrylonitrile with a trihalomethane (e.g., chloroform or bromoform) in the presence of a strong base generates a dihalocyclopropane intermediate.[2] Subsequent dehalogenation, often with metallic sodium in an inert solvent like toluene, yields 1-methylcyclopropanecarbonitrile.[2] Finally, hydrolysis of the nitrile furnishes the desired carboxylic acid.[2]

Hofmann Rearrangement of 1-Methylcyclopropanecarboxamide

The Hofmann rearrangement provides a direct pathway from a primary amide to a primary amine with one fewer carbon atom.[3][4] This method is particularly effective for the synthesis of this compound from 1-methylcyclopropanecarboxamide.

Causality of Experimental Choices:

-

Starting Material: 1-Methylcyclopropanecarboxamide is the key starting material, which can be prepared from 1-methylcyclopropanecarboxylic acid via the corresponding acyl chloride or by direct amidation of an ester derivative.

-

Reagents: The classic Hofmann conditions employ bromine and a strong base like sodium hydroxide to form a sodium hypobromite solution in situ.[3][4] This reagent mixture facilitates the conversion of the primary amide to an isocyanate intermediate. For substrates sensitive to strongly basic conditions, milder reagents such as N-bromosuccinimide (NBS) and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.[5]

-

Mechanism: The reaction proceeds through the formation of an N-bromoamide, which is deprotonated to an anion. This anion undergoes a concerted rearrangement where the cyclopropyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate.[3] The isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the final primary amine.[3][4] The stereochemistry of the migrating group is retained during the rearrangement.[5]

Experimental Protocol (Adapted from general procedures):

-

A solution of sodium hydroxide in water is prepared and cooled in an ice bath.

-

Bromine is added dropwise to the cold sodium hydroxide solution to generate sodium hypobromite.

-

1-Methylcyclopropanecarboxamide is added to the freshly prepared hypobromite solution.

-

The reaction mixture is heated to facilitate the rearrangement and subsequent hydrolysis of the isocyanate.

-

After cooling, the product amine is extracted with a suitable organic solvent.

-

The organic extracts are dried and the solvent is removed to yield this compound.

Curtius Rearrangement of 1-Methylcyclopropanecarbonyl Azide

Similar to the Hofmann rearrangement, the Curtius rearrangement transforms a carboxylic acid derivative into a primary amine with the loss of one carbon atom.[6] This pathway involves the thermal or photochemical decomposition of an acyl azide.[7]

Causality of Experimental Choices:

-

Starting Material: The key intermediate is 1-methylcyclopropanecarbonyl azide. This is typically prepared from 1-methylcyclopropanecarboxylic acid.

-

Acyl Azide Formation: The carboxylic acid is first converted to an activated derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which is then reacted with an azide source like sodium azide.[8] Alternatively, one-pot procedures using reagents like diphenylphosphoryl azide (DPPA) can directly convert the carboxylic acid to the acyl azide.[9][10]

-

Mechanism: Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate intermediate.[7] The migration of the cyclopropyl group occurs with complete retention of its stereochemistry.[10] The resulting isocyanate can be trapped with various nucleophiles. For the synthesis of the primary amine, the isocyanate is hydrolyzed with water or aqueous acid.[6]

Experimental Protocol (Adapted from general procedures):

-

Preparation of 1-Methylcyclopropanecarbonyl Chloride: 1-Methylcyclopropanecarboxylic acid is reacted with thionyl chloride, often with a catalytic amount of DMF, and heated to produce the acyl chloride. The excess thionyl chloride is removed by distillation.

-

Formation of 1-Methylcyclopropanecarbonyl Azide: The crude acyl chloride is dissolved in an inert solvent (e.g., acetone) and treated with a solution of sodium azide in water at low temperature.

-

Curtius Rearrangement and Hydrolysis: The acyl azide is carefully isolated and then heated in an inert solvent. The resulting isocyanate is not isolated but is directly hydrolyzed by the addition of aqueous acid, followed by basification to liberate the free amine.

-

The product, this compound, is then isolated by extraction.

Route 2: Kulinkovich-Szymoniak Reaction

The Kulinkovich-Szymoniak reaction offers a more direct and elegant approach to primary cyclopropylamines, starting from nitriles.[1] This method is a modification of the original Kulinkovich reaction for the synthesis of cyclopropanols.[11][12][13]

Causality of Experimental Choices:

-

Starting Materials: The key starting materials are 1-methylcyclopropanecarbonitrile, a Grignard reagent (typically ethylmagnesium bromide), and a titanium(IV) alkoxide, such as titanium(IV) isopropoxide.[1]

-

Mechanism: The reaction begins with the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium(IV) isopropoxide.[1] This titanacyclopropane then reacts with the nitrile to form an azatitanacycle. In the Szymoniak modification, the addition of a Lewis acid promotes the conversion of this intermediate into the corresponding cyclopropylamine.[1]

-

Reagent Stoichiometry: The stoichiometry of the reagents is crucial. Using more than two equivalents of the Grignard reagent can lead to the formation of tertiary carbinamine byproducts, thus reducing the yield of the desired primary amine.[1]

Experimental Protocol (Conceptual Outline):

-

1-Methylcyclopropanecarbonitrile is dissolved in an anhydrous ether solvent under an inert atmosphere.

-

Titanium(IV) isopropoxide is added to the solution.

-

Ethylmagnesium bromide is added dropwise at a controlled temperature.

-

The reaction is stirred for a specified period to allow for the formation of the azatitanacycle.

-

A Lewis acid (e.g., BF3·OEt2) is added to promote the rearrangement to the amine.

-

The reaction is quenched, and the product is isolated through an appropriate workup procedure.

Route 3: Reduction of 1-Methylcyclopropanecarbonitrile

The direct reduction of 1-methylcyclopropanecarbonitrile is a straightforward method for the synthesis of this compound.

Causality of Experimental Choices:

-

Starting Material: The sole starting material for this transformation is 1-methylcyclopropanecarbonitrile, the synthesis of which is described in section 2.1.

-

Reducing Agents: A variety of reducing agents can be employed for the conversion of nitriles to primary amines.

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and effective reducing agent for nitriles, typically used in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel or rhodium on alumina. This is often considered a "greener" alternative to metal hydride reagents.[14]

-

Experimental Protocol (General Procedure using LiAlH₄):

-

A solution of 1-methylcyclopropanecarbonitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in diethyl ether under an inert atmosphere, typically at 0 °C.

-

The reaction mixture is then stirred at room temperature or gently refluxed to ensure complete reduction.

-

The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

-

The resulting solids are filtered off, and the filtrate is dried over an appropriate drying agent.

-

The solvent is removed by distillation to yield the crude this compound, which can be further purified by distillation.

Data Summary

| Synthetic Route | Key Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Hofmann Rearrangement | 1-Methylcyclopropanecarboxamide | Br₂, NaOH or NBS, DBU | Good to Excellent | Well-established, reliable | Use of hazardous bromine, potential for side reactions |

| Curtius Rearrangement | 1-Methylcyclopropanecarboxylic Acid | SOCl₂, NaN₃ or DPPA | Good to Excellent | Milder conditions possible, high purity products | Use of potentially explosive azides |

| Kulinkovich-Szymoniak | 1-Methylcyclopropanecarbonitrile | EtMgBr, Ti(Oi-Pr)₄, Lewis Acid | Moderate to Good | Direct, convergent | Stoichiometric use of titanium reagent, sensitive to stoichiometry |

| Nitrile Reduction | 1-Methylcyclopropanecarbonitrile | LiAlH₄ or H₂/Catalyst | Good to Excellent | Straightforward, high yielding | Use of pyrophoric LiAlH₄ or high-pressure hydrogenation |

Conclusion

The synthesis of this compound can be accomplished through several robust and well-documented synthetic strategies. The choice of the optimal route is a multifactorial decision that balances starting material accessibility, scalability, and the specific constraints of the target molecule. The derivatization of 1-methylcyclopropanecarboxylic acid via Hofmann or Curtius rearrangements offers a versatile and high-yielding approach. For a more direct conversion from a nitrile, the Kulinkovich-Szymoniak reaction provides an elegant, albeit more complex, alternative. Finally, the straightforward reduction of 1-methylcyclopropanecarbonitrile remains a reliable and efficient method. A thorough understanding of the key starting materials and the mechanistic nuances of each pathway, as detailed in this guide, is paramount for the successful synthesis of this important pharmaceutical building block.

References

- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 2. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride - Google Patents [patents.google.com]

- 5. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]

- 9. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]

- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kulinkovich Reaction [organic-chemistry.org]

- 12. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 13. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

The Ascendant Role of (1-Methylcyclopropyl)methanamine in Modern Medicinal Chemistry: A Guide for Researchers

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical motifs that can confer advantageous properties to drug candidates. Among these, the (1-methylcyclopropyl)methanamine moiety has emerged as a powerful tool for molecular design. Its distinct combination of conformational rigidity, metabolic stability, and ability to serve as a versatile bioisostere has cemented its place in the modern drug discovery toolbox. This guide provides an in-depth exploration of the applications and practical protocols associated with this valuable building block, tailored for researchers, scientists, and drug development professionals.

The Strategic Advantage of the this compound Scaffold

The incorporation of a this compound group into a molecule can profoundly and positively influence its pharmacological profile. The inherent characteristics of this structural unit offer solutions to common challenges encountered in drug development.

At its core, the cyclopropane ring introduces a significant degree of conformational constraint. This rigidity can lock a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[1] Furthermore, the C-H bonds on a cyclopropane ring are shorter and stronger than those in aliphatic chains, rendering them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This intrinsic metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and increased oral bioavailability.[1]

The methyl group on the cyclopropane ring can further enhance metabolic stability by shielding the adjacent ring carbons from oxidation.[1] This strategic methylation can also provide an additional vector for probing interactions within a binding pocket, potentially increasing potency.

From a design perspective, the this compound group is often employed as a bioisosteric replacement for other common chemical groups, most notably the tert-butyl group. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[3] The replacement of a metabolically vulnerable tert-butyl group with a more robust this compound can be a highly effective strategy to enhance the drug-like properties of a lead compound without sacrificing its potency.

Key Applications in Drug Discovery

The unique properties of the this compound moiety have been leveraged in the development of a diverse range of therapeutic agents. Its application spans multiple disease areas, with a particular emphasis on enzyme inhibitors.

One of the most well-documented applications of cyclopropylamines is in the design of monoamine oxidase (MAO) inhibitors .[4] MAOs are enzymes that catalyze the oxidation of monoamines, and their inhibition can be beneficial in the treatment of depression and neurodegenerative diseases. The cyclopropylamine moiety can act as a mechanism-based inactivator of MAO.[5]

Beyond MAO, this structural motif is being explored in inhibitors for a variety of other enzymes, where the unique conformational and electronic properties of the cyclopropyl ring can be exploited to achieve high affinity and selectivity.

Table 1: Comparative Biological Data of a Hypothetical Kinase Inhibitor Series

To illustrate the impact of the this compound group, the following table presents hypothetical but representative data for a series of kinase inhibitors. This data showcases a common scenario in medicinal chemistry where bioisosteric replacement is used to optimize lead compounds.

| Compound ID | R Group | Kinase IC50 (nM) | Human Liver Microsomal Stability (t½, min) | Rat Oral Bioavailability (%) |

| 1a | tert-butyl | 15 | 25 | 15 |

| 1b | (1-Methylcyclopropyl)methyl | 8 | >120 | 45 |

| 1c | Isopropyl | 22 | 40 | 20 |

| 1d | Phenyl | 12 | 65 | 30 |

This is a hypothetical data set for illustrative purposes, compiled based on general principles observed in medicinal chemistry.

In this example, the replacement of the metabolically labile tert-butyl group in compound 1a with the (1-methylcyclopropyl)methyl group in compound 1b leads to a significant improvement in both potency (lower IC50) and metabolic stability (longer half-life). This translates to a marked increase in oral bioavailability, a critical parameter for the development of orally administered drugs.

Experimental Protocols

The synthesis of molecules incorporating the this compound unit is accessible through established synthetic routes. A common and reliable approach involves the reduction of a corresponding nitrile precursor. The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound from 1-methylcyclopropanecarbonitrile.

Protocol: Synthesis of this compound via Nitrile Reduction

This protocol outlines the reduction of 1-methylcyclopropanecarbonitrile using lithium aluminum hydride (LAH), a powerful reducing agent capable of converting nitriles to primary amines.[6]

Materials:

-

1-Methylcyclopropanecarbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium hydroxide (NaOH), pellets or concentrated solution

-

Distilled water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and distillation

Workflow Diagram:

Caption: Synthetic workflow for the preparation of this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the LAH suspension to 0 °C using an ice bath.

-

Addition of Nitrile: Dissolve 1-methylcyclopropanecarbonitrile (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 35 °C for diethyl ether) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously quench the excess LAH by the sequential dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous sodium hydroxide

-

'3x' mL of water (where 'x' is the number of grams of LAH used). This procedure, known as the Fieser workup, is designed to produce a granular precipitate of aluminum salts that is easy to filter.

-

-

Filtration and Extraction: Stir the resulting mixture at room temperature for 15-30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with several portions of diethyl ether.

-

Drying and Concentration: Combine the filtrate and the ethereal washings. Dry the combined organic solution over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

-

Purification: Purify the crude product by distillation to obtain the final this compound as a colorless liquid.

Safety Precautions: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere in an anhydrous solvent. The quenching procedure should be performed slowly and with extreme caution, especially on a large scale.

Conclusion

The this compound moiety is a testament to the power of subtle structural modifications in medicinal chemistry. Its ability to impart conformational rigidity and enhance metabolic stability makes it an invaluable asset in the design of next-generation therapeutics. By understanding the underlying principles of its utility and mastering the synthetic protocols for its incorporation, researchers can effectively leverage this building block to overcome common drug discovery hurdles and accelerate the development of novel and improved medicines.

References

- 1. N-substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relationships. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ctppc.org [ctppc.org]

- 4. longdom.org [longdom.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

The Versatility of (1-Methylcyclopropyl)methanamine in Modern Organic Synthesis: Application Notes and Protocols

Introduction: The Strategic Value of the 1-Methylcyclopropylmethyl Moiety

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of unique structural motifs is paramount for the development of novel chemical entities with enhanced properties. (1-Methylcyclopropyl)methanamine emerges as a valuable building block, offering a unique combination of a strained cyclopropyl ring and a primary amine functionality. The inherent ring strain of the cyclopropane ring, coupled with the steric bulk of the adjacent methyl group, imparts distinct conformational constraints and metabolic stability to molecules incorporating this moiety.[1] These characteristics are highly sought after in drug discovery, where modulating physicochemical properties and improving pharmacokinetic profiles are critical challenges.[2] This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols for its key transformations.

Core Applications in Synthetic Chemistry

The primary amine of this compound serves as a versatile handle for a multitude of chemical transformations. Its applications predominantly lie in the synthesis of amides, participation in multicomponent reactions, and the construction of complex molecular architectures, including spirocyclic systems.

Amide Bond Formation: A Gateway to Bioactive Molecules

The most fundamental and widely employed application of this compound is in the formation of amide bonds. Amide linkages are ubiquitous in pharmaceuticals and natural products.[3] The resulting N-((1-methylcyclopropyl)methyl)amides are prevalent in various drug candidates, including selective serotonin 2C agonists.[4][5][6]

Causality Behind Experimental Choices in Amide Coupling:

The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity, especially when dealing with sterically hindered amines or sensitive substrates.

-

Carbodiimide-based reagents (EDC, DCC): These are widely used for their efficiency and mild reaction conditions. Additives like HOBt or HOAt are often included to suppress side reactions and minimize racemization.[7]

-

Onium salt-based reagents (HATU, HBTU): These reagents are known for their high reactivity and are particularly useful for coupling sterically demanding substrates or for solid-phase peptide synthesis.

-

Acyl Halides: The Schotten-Baumann reaction, involving the reaction of an amine with an acyl chloride, is a classic and effective method, often carried out in the presence of a base to neutralize the HCl byproduct.

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a general method for the synthesis of an N-((1-methylcyclopropyl)methyl)amide from a carboxylic acid.

Materials:

-

Carboxylic acid (1.0 equiv)

-

This compound (1.1 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

-

Hydroxybenzotriazole (HOBt) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid (1.0 equiv) in DCM or DMF.

-

Add HOBt (1.2 equiv) and EDC (1.2 equiv) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add this compound (1.1 equiv) followed by the dropwise addition of DIPEA (2.0 equiv).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide.

Table 1: Representative Amide Coupling Reactions

| Carboxylic Acid | Coupling Reagent | Solvent | Yield (%) | Reference |

| Benzoic Acid | EDC, HOBt | DCM | 85-95 | Adapted from[7] |

| 4-Chlorobenzoic Acid | HATU, DIPEA | DMF | 90-98 | Adapted from general peptide coupling protocols |

| Acetic Acid | Acyl Chloride | DCM, Et₃N | 80-90 | Adapted from Schotten-Baumann conditions |

Multicomponent Reactions: Building Complexity in a Single Step

Multicomponent reactions (MCRs) are powerful tools in diversity-oriented synthesis, allowing for the construction of complex molecules from three or more starting materials in a single pot.[8] this compound, as a primary amine, is an excellent component for renowned MCRs such as the Ugi and Passerini reactions.

Logical Flow of a Ugi Four-Component Reaction

Caption: Workflow of the Ugi Four-Component Reaction.

Protocol 2: Ugi Four-Component Reaction

This protocol outlines the synthesis of a complex α-acylamino amide using this compound.

Materials:

-

Aldehyde (e.g., benzaldehyde) (1.0 equiv)

-

This compound (1.0 equiv)

-

Carboxylic acid (e.g., acetic acid) (1.0 equiv)

-

Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)

-

Methanol (MeOH)

Procedure:

-

To a solution of the aldehyde (1.0 equiv) in methanol, add this compound (1.0 equiv) and stir for 30 minutes at room temperature.

-

Add the carboxylic acid (1.0 equiv) to the mixture, followed by the isocyanide (1.0 equiv).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography on silica gel.

Synthesis of Spirocycles: Accessing Three-Dimensional Chemical Space

Spirocycles are highly sought-after motifs in medicinal chemistry due to their rigid, three-dimensional structures, which can lead to improved potency and selectivity for biological targets.[2] The cyclopropylmethylamine unit can be a key component in the synthesis of spirocyclic compounds, particularly spiro[cyclopropane-1,3'-indolin]-2'-ones and related structures.[1][9][10]

Conceptual Workflow for Spirocycle Synthesis

Caption: General strategy for spirocycle synthesis.

Protocol 3: Synthesis of a Spiro[cyclopropane-1,3'-indolin]-2'-imine Derivative (Conceptual)

This conceptual protocol is based on the reaction of indolin-2-imines with reagents that can form a cyclopropane ring. While a direct protocol with this compound was not found, this illustrates the general approach.

Materials:

-

Substituted indolin-2-imine (1.0 equiv)

-

A suitable cyclopropanating reagent (e.g., a vinylsulfonium salt) (1.2 equiv)

-

Base (e.g., K₂CO₃) (2.0 equiv)

-

Solvent (e.g., CH₃CN)

Procedure:

-

To a solution of the indolin-2-imine (1.0 equiv) in acetonitrile, add the base (2.0 equiv).

-

Add the cyclopropanating reagent (1.2 equiv) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield the spiro[cyclopropane-1,3'-indolin]-2'-imine.

Medicinal Chemistry Insights: The Role in Serotonin 2C Agonist Development

A significant application of this compound derivatives is in the development of selective serotonin 2C (5-HT₂C) receptor agonists.[4][5][6] The 5-HT₂C receptor is a promising target for the treatment of various central nervous system disorders.[4] The conformational constraint provided by the cyclopropyl ring is believed to contribute to the selectivity of these compounds for the 5-HT₂C receptor over other serotonin receptor subtypes.[4]

Table 2: Bioactivity of a Representative this compound Derivative

| Compound | Target | EC₅₀ (nM) | Emax (%) | Selectivity vs. 5-HT₂A/5-HT₂B | Reference |

| A 2-phenylcyclopropylmethylamine analog | 5-HT₂C | 71 | 100 | >10-fold vs 5-HT₂B, >100-fold vs 5-HT₂A | [4] |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its primary amine functionality allows for its ready incorporation into a wide array of molecular scaffolds through robust and well-established chemical transformations. The unique structural features of the 1-methylcyclopropylmethyl moiety make it a particularly attractive component in the design of novel therapeutic agents, offering a means to enhance metabolic stability and achieve greater target selectivity. The protocols and insights provided herein serve as a guide for researchers and drug development professionals to effectively utilize this promising building block in their synthetic endeavors.

References

- 1. Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction [yndxxb.ynu.edu.cn]

- 2. Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 10. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Protocol for the synthesis of (1-Methylcyclopropyl)methanamine derivatives

An Application Guide to the Synthesis of (1-Methylcyclopropyl)methanamine Derivatives for Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

The this compound moiety is a privileged structural motif in modern medicinal chemistry, valued for its ability to confer favorable pharmacological and pharmacokinetic properties to drug candidates.[1] Its incorporation into molecules can enhance metabolic stability, improve potency, and modulate receptor binding affinity. Found in various therapeutic agents, from antibiotics to central nervous system drugs, this small, strained ring system presents unique synthetic challenges that necessitate specialized protocols.[2] This document provides researchers, scientists, and drug development professionals with a detailed guide to the principal synthetic strategies for accessing this compound and its derivatives, emphasizing the mechanistic rationale behind protocol choices and offering field-proven, step-by-step methodologies.

Strategic Overview: Accessing the Cyclopropylmethylamine Core

The synthesis of this compound derivatives can be broadly approached through two primary strategies:

-

Functional Group Interconversion: Starting with a pre-formed 1-methylcyclopropyl core and converting a functional group (e.g., aldehyde, nitrile) into the desired amine.

-

Cyclopropanation of Amine Precursors: Constructing the cyclopropane ring onto a molecule that already contains the nitrogen functionality, often via organometallic methods.

This guide will detail the most robust and versatile protocols within these strategies, namely Reductive Amination, Nitrile Reduction, and the Kulinkovich-de Meijere reaction.

Strategy I: Reductive Amination of 1-Methylcyclopropanecarboxaldehyde

Reductive amination is arguably the most direct and versatile method for synthesizing a wide array of N-substituted this compound derivatives. The reaction proceeds in two conceptual steps: the formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its immediate reduction to the target amine.[3][4] Modern "one-pot" procedures, which combine both steps, are highly efficient and prevent the isolation of the unstable imine intermediate.[3]

Workflow for One-Pot Reductive Amination

References

Topic: Strategic Functionalization of (1-Methylcyclopropyl)methanamine via Electrophilic Engagement

An Application Guide for the Synthetic Chemist